molecular formula C4H9O3P B8231065 1,3,2-Dioxaphosphorinane, 2-methoxy- CAS No. 31121-06-9

1,3,2-Dioxaphosphorinane, 2-methoxy-

Cat. No.: B8231065
CAS No.: 31121-06-9
M. Wt: 136.09 g/mol
InChI Key: WQQAPJITHNMMNQ-UHFFFAOYSA-N
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Description

Significance within Organophosphorus Heterocyclic Chemistry

The significance of 1,3,2-Dioxaphosphorinane (B14751949), 2-methoxy- in organophosphorus heterocyclic chemistry stems primarily from its utility as a model system for stereochemical investigations. The phosphorus atom in this molecule is a stereogenic center, and the cyclic structure imposes conformational constraints that influence the orientation of the substituents on the phosphorus atom. This makes it an excellent substrate for studying the stereochemistry of reactions at the phosphorus center, such as nucleophilic substitution and the Arbuzov reaction. rsc.orgrsc.org

The 1,3,2-dioxaphosphorinane ring system is analogous to the cyclohexane (B81311) ring, and much of its conformational analysis is discussed in terms of chair and boat conformations. However, the presence of the heteroatoms (oxygen and phosphorus) and the substituents on the phosphorus atom introduce unique stereoelectronic effects that lead to conformational preferences different from those in carbocyclic systems. researchgate.net Research on compounds like 1,3,2-Dioxaphosphorinane, 2-methoxy- has contributed significantly to the understanding of these effects, including the anomeric effect associated with the P-O bonds.

Furthermore, the reactivity of this compound and its derivatives is of great interest. As a cyclic phosphite (B83602), it can undergo a variety of transformations, making it a versatile intermediate in the synthesis of other organophosphorus compounds, including phosphonates and other phosphorus(V) derivatives. wikipedia.orgorganic-chemistry.org These transformations often proceed with a high degree of stereoselectivity, which is a critical aspect of modern asymmetric synthesis.

Historical Context of Research on Cyclic Organophosphorus Compounds

The study of organophosphorus compounds has a rich history dating back to the 19th century. Early work by chemists such as August Michaelis and Aleksandr Arbuzov laid the foundation for organophosphorus chemistry, most notably with the discovery and development of the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction, which converts a trivalent phosphorus ester into a pentavalent phosphonate (B1237965), is a cornerstone of organophosphorus synthesis and is highly relevant to the chemistry of 1,3,2-Dioxaphosphorinane, 2-methoxy-.

The mid-20th century saw a surge of interest in the stereochemistry of organophosphorus compounds. wiley-vch.degoogle.com Pioneers in this field began to unravel the intricacies of reactions at the phosphorus center, establishing concepts such as inversion and retention of configuration. The development of spectroscopic techniques, particularly nuclear magnetic resonance (NMR), was instrumental in these studies, allowing for the detailed characterization of stereoisomers and the analysis of conformational equilibria in cyclic systems. mdpi.comoxinst.comnsf.gov

The synthesis and study of cyclic phosphites, including 1,3,2-dioxaphosphorinanes, became a focal point of this research. acs.org These compounds provided rigid frameworks that facilitated the study of stereochemical outcomes of reactions. The investigation of simple derivatives like 1,3,2-Dioxaphosphorinane, 2-methoxy- and its substituted analogs allowed researchers to systematically probe the influence of steric and electronic factors on reactivity and stereoselectivity. rsc.orgrsc.orgresearchgate.net

Scope and Research Focus on 1,3,2-Dioxaphosphorinane, 2-methoxy-

The research focused on 1,3,2-Dioxaphosphorinane, 2-methoxy- primarily revolves around its synthesis, stereochemistry, and reactivity as a model for understanding the fundamental principles of organophosphorus chemistry.

Key Research Areas:

Synthesis and Stereoisomerism: The preparation of stereochemically pure cis and trans isomers of substituted 1,3,2-dioxaphosphorinanes, including those with a 2-methoxy group, is a significant area of research. This allows for the investigation of the properties and reactivity of individual stereoisomers.

Conformational Analysis: A major focus is the study of the conformational equilibrium of the six-membered ring. Researchers use NMR spectroscopy and computational methods to determine the preferred chair or boat conformations and the axial or equatorial orientation of the methoxy (B1213986) group. These studies provide insight into the subtle interplay of steric and stereoelectronic effects that govern the molecule's three-dimensional structure. researchgate.net

Stereochemistry of Reactions: The compound is extensively used to study the stereochemical course of fundamental organophosphorus reactions. For example, the Arbuzov reaction of closely related 2-methoxy-1,3,2-dioxaphosphorinanes with alkyl halides has been shown to proceed with high stereospecificity. rsc.org This provides valuable mechanistic information that can be applied to the design of stereoselective syntheses.

Synthetic Applications: While often used as a model compound, the reactivity of 1,3,2-Dioxaphosphorinane, 2-methoxy- and its derivatives is also explored for the synthesis of more complex organophosphorus compounds. These can include novel ligands for catalysis, biologically active molecules, and materials with unique properties. nih.govresearchgate.netmdpi.com

Data on Related 2-Alkoxy-1,3,2-dioxaphosphorinanes:

Since specific research findings on the unsubstituted 1,3,2-Dioxaphosphorinane, 2-methoxy- are limited in readily available literature, data from closely related substituted analogs are often used to infer its properties and reactivity. The following table presents a summary of key research findings on such analogs.

Research FindingCompound StudiedSignificance
Stereospecific Arbuzov Reactioncis- and trans-2-methoxy-4-methyl-1,3,2-dioxaphosphorinanDemonstrates that the reaction with methyl iodide proceeds stereospecifically, providing evidence for a two-step ionic mechanism. rsc.org
Conformational Analysis2-phenoxy-2-oxo-1,3,2-dioxaphosphorinanesNMR and computational studies show that the dioxaphosphorinane ring exists mainly in a chair conformation, with the orientation of the phenoxy group influenced by substituents on the ring. researchgate.net
Chemical Establishment of ConfigurationGlucopyranoside 4,6-(R)- and (S)-methylphosphonate derivativesThe configuration at the phosphorus center was determined chemically, highlighting methods for stereochemical assignment in complex dioxaphosphorinane systems. rsc.org

Properties

IUPAC Name

2-methoxy-1,3,2-dioxaphosphinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O3P/c1-5-8-6-3-2-4-7-8/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQAPJITHNMMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP1OCCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185061
Record name 1,3,2-Dioxaphosphorinane, 2-methoxy-
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Molecular Weight

136.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31121-06-9
Record name 1,3,2-Dioxaphosphorinane, 2-methoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,2-Dioxaphosphorinane, 2-methoxy-
Source EPA DSSTox
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Synthetic Methodologies for 1,3,2 Dioxaphosphorinane, 2 Methoxy and Its Analogues

Established Synthetic Pathways for Cyclic Phosphites and Phosphates

The creation of the cyclic phosphite (B83602) ester framework is a critical step, achievable through various condensation and substitution reactions.

Transesterification from Glycols and Triaryl Phosphites

Transesterification represents a common and effective method for the synthesis of cyclic phosphites. This equilibrium-driven process involves the reaction of a 1,3-diol, such as 1,3-propanediol, with a triaryl phosphite, typically triphenyl phosphite. The reaction is facilitated by heating the mixture, often under reduced pressure, to drive the reaction forward by removing the phenol (B47542) byproduct through distillation.

The choice of catalyst can significantly influence the reaction rate and efficiency. While the reaction can proceed without a catalyst, basic catalysts such as sodium methoxide (B1231860) or sodium phenate are often employed to accelerate the process. The use of sodium phenate is reported to reduce the formation of byproducts like anisole, leading to a purer distillate of phenol and a cleaner final product. The stoichiometry between the glycol and the triaryl phosphite can be controlled to favor the formation of the desired cyclic product.

Table 1: Representative Conditions for Transesterification Synthesis of Cyclic Phosphites

Diol Phosphite Source Catalyst Temperature (°C) Pressure Typical Yield (%)
1,3-Propanediol Triphenyl phosphite Sodium Phenate 120-150 Reduced 70-85
Neopentyl glycol Trimethyl phosphite None 100-120 Atmospheric 65-80

Cyclization Reactions Involving Dihydroxy Compounds and Phosphorus Halides

A widely utilized and direct method for the synthesis of the 1,3,2-dioxaphosphorinane (B14751949) ring involves the reaction of a 1,3-dihydroxy compound with a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃). This reaction is typically carried out in an inert solvent, such as diethyl ether or toluene, at reduced temperatures to control the exothermic reaction. A tertiary amine base, like triethylamine (B128534) or pyridine, is added to scavenge the hydrogen chloride (HCl) gas produced during the reaction, forming an insoluble hydrochloride salt that can be easily removed by filtration.

This initial step yields the 2-chloro-1,3,2-dioxaphosphorinane intermediate. To obtain the target 2-methoxy derivative, this intermediate is subsequently treated with methanol (B129727) in the presence of a base to neutralize the HCl generated in this second step. This two-step, one-pot synthesis is an efficient route to various 2-alkoxy-1,3,2-dioxaphosphorinanes.

Table 2: Two-Step Synthesis of 2-Methoxy-1,3,2-dioxaphosphorinane via Cyclization

Step Reactant 1 Reactant 2 Base Solvent Temperature (°C) Product
1 1,3-Propanediol PCl₃ Triethylamine Diethyl Ether 0 to RT 2-Chloro-1,3,2-dioxaphosphorinane

Condensation of Cyclic Phosphorochloridites with Alcohols

This method is essentially the second step of the process described in section 2.1.2, but it can also be performed as a distinct reaction starting from the isolated cyclic phosphorochloridite. The reaction of 2-chloro-1,3,2-dioxaphosphorinane with an alcohol, in this case, methanol, provides a direct route to the desired 2-methoxy product.

The reaction is typically performed in an inert solvent and in the presence of a stoichiometric amount of a tertiary amine base to act as an HCl scavenger. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy, observing the shift from the signal corresponding to the phosphorochloridite to the signal of the final phosphite ester. The versatility of this method allows for the synthesis of a wide range of 2-alkoxy analogues by simply varying the alcohol used.

Oxidation Approaches for P(III) Precursors to P(V) Compounds

The conversion of the trivalent phosphorus (P(III)) atom in 1,3,2-Dioxaphosphorinane, 2-methoxy- to the pentavalent state (P(V)) is a fundamental transformation that yields the corresponding phosphate (B84403). This oxidation can be achieved using various oxidizing agents and methodologies, with some offering stereospecific control.

Oxidation by N₂O₄ and Peroxy Acids

A variety of oxidizing agents can be employed for the conversion of cyclic phosphites to their phosphate counterparts. Dinitrogen tetroxide (N₂O₄) is a powerful oxidizing agent that readily reacts with P(III) compounds. The reaction is typically rapid and efficient, often carried out at low temperatures in an inert solvent.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also widely used for this transformation. researchgate.netrsc.org These reagents are known for their ability to deliver an oxygen atom to the phosphorus center under mild conditions. researchgate.netrsc.org The reaction is generally clean and provides the desired phosphate in high yield. The choice of oxidizing agent can sometimes be influenced by the presence of other functional groups in the molecule that might be sensitive to oxidation.

Table 3: Common Oxidizing Agents for P(III) to P(V) Conversion

Oxidizing Agent Typical Solvent Temperature (°C) Key Features
Dinitrogen Tetroxide (N₂O₄) Dichloromethane -78 to 0 Fast and efficient
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane 0 to RT Mild conditions, high yields
Hydrogen Peroxide (H₂O₂) Water/Alcohol 0 to RT "Green" oxidant, byproduct is water

Stereospecific Oxidation Processes

The phosphorus atom in 2-methoxy-1,3,2-dioxaphosphorinane is a stereocenter. Consequently, the oxidation of this compound can lead to the formation of diastereomeric phosphates if the starting material is chiral or if the oxidation process introduces a new stereocenter. Stereospecific oxidation methods are therefore of significant interest as they allow for the controlled synthesis of a single diastereomer.

The stereochemical outcome of the oxidation of cyclic phosphites is highly dependent on the mechanism of the reaction and the nature of the oxidizing agent. Some oxidation reactions are known to proceed with retention of configuration at the phosphorus center, while others can lead to inversion or a mixture of products. Chiral oxidizing agents, such as chiral oxaziridines, have been developed to achieve enantioselective oxidation of P(III) compounds. Furthermore, biocatalytic methods employing enzymes like flavin-dependent monooxygenases are emerging as powerful tools for stereoselective oxidations in organic synthesis. nih.gov Recent studies have also demonstrated kinetically controlled stereoselective synthesis of 2-oxo-2-aryl-1,3,2-dioxaphosphorinane derivatives, highlighting the potential for achieving high diastereoselectivity in these systems. nih.gov

Advanced Synthetic Strategies

Modern synthetic approaches are moving beyond traditional batch processing to more sophisticated and efficient methods. These strategies not only improve reaction yields and purity but also allow for the synthesis of novel functionalized derivatives.

Continuous Flow Methodologies for Cyclic Phosphate Monomer Production

Continuous flow chemistry is an innovative manufacturing approach where reactions are performed in a continuously flowing stream within microreactors or other specialized systems. polimi.it This technology is fundamentally altering industrial and pharmaceutical organic chemistry by offering significant advantages over conventional batch methods. polimi.it In the context of producing cyclic phosphate monomers like 1,3,2-dioxaphosphorinane, 2-methoxy-, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to process intensification. polimi.it

The synthesis of related cyclic phosphate monomers, such as 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, has been successfully demonstrated and optimized using a telescoped continuous flow process. rsc.org This approach minimizes manual handling and allows for the safe use of reactive intermediates. The general principle involves continuously pumping reactants into a microreactor where they mix and react, with the product being collected downstream. polimi.it This method allows for the use of solvents above their boiling points and can be modularly designed to integrate synthesis and purification steps. polimi.it

For the production of 1,3,2-dioxaphosphorinane, 2-methoxy-, a similar flow strategy would involve the reaction of a suitable diol, such as 1,3-propanediol, with a phosphorus source like phosphorus trichloride, followed by reaction with methanol. The precise control afforded by flow chemistry can significantly improve the yield and selectivity of the desired product.

Table 1: Process Optimization for Telescoped Continuous Flow Synthesis of a Related Cyclic Phosphate Monomer (2-chloro-1,3,2-dioxaphospholane 2-oxide) rsc.org

EntryTemperature of MFR#2 (°C)O₂ Flow Rate (mLn min⁻¹)[O₂ equiv.]Estimated Residence Time in MFR#2Conversion of 2a (%)Selectivity toward 3a (%)
1252.0 [0.2]2.0 [0.2]2.0 [0.2]>9975
2254.0 [0.4]4.0 [0.4]4.0 [0.4]>9984
3258.0 [0.8]8.0 [0.8]8.0 [0.8]>9989
408.0 [0.8]8.0 [0.8]8.0 [0.8]>9991
5-208.0 [0.8]8.0 [0.8]8.0 [0.8]>99>99

This table illustrates the optimization of a similar continuous flow process, highlighting how parameter control can enhance selectivity.

Michaelis-Arbuzov Type Reactions for Functionalized Derivatives

The Michaelis-Arbuzov reaction is a cornerstone in phosphorus chemistry for forming a phosphorus-carbon (P-C) bond. nih.gov This reaction is exceptionally useful for synthesizing functionalized derivatives of 1,3,2-dioxaphosphorinane, 2-methoxy-, specifically phosphonates. The classical reaction involves the interaction of a trivalent phosphorus ester, such as a derivative of 1,3,2-dioxaphosphorinane, with an alkyl halide to produce a pentavalent phosphorus species. nih.govwikipedia.org

The reaction mechanism initiates with a nucleophilic SN2 attack by the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced halide anion attacks one of the alkoxy carbons on the phosphorus intermediate in another SN2 reaction, leading to the dealkylation and formation of the final phosphonate (B1237965) product. wikipedia.orgorganic-chemistry.org

This reaction is highly versatile and can be applied to create a wide array of functionalized 1,3,2-dioxaphosphorinane derivatives by varying the alkyl halide reactant. wikipedia.org For instance, reacting a suitable trivalent precursor of the 1,3,2-dioxaphosphorinane ring with different alkyl halides allows for the introduction of various functional groups onto the phosphorus atom, thereby tuning the chemical and physical properties of the resulting molecule. While tertiary alkyl halides and aryl halides are generally unreactive under standard conditions, activated aryl halides and various primary and secondary alkyl halides can be successfully employed. wikipedia.org

Table 2: Substrate Scope in Michaelis-Arbuzov Reactions wikipedia.org

Phosphorus ReactantProduct
Phosphite estersPhosphonates
PhosphonitesPhosphinates
PhosphinitesPhosphine oxides

Conformational Analysis and Stereochemistry of 1,3,2 Dioxaphosphorinane, 2 Methoxy

Ring Conformations of the 1,3,2-Dioxaphosphorinane (B14751949) System

Similar to cyclohexane (B81311), the 1,3,2-dioxaphosphorinane ring is not planar and adopts various puckered conformations to alleviate angle and torsional strain. However, the differences in bond lengths (P-O, P-C, O-C) and bond angles compared to C-C bonds, along with the presence of lone pairs on the oxygen and phosphorus atoms, lead to distinct conformational preferences and geometries.

Distorted Chair Conformations

The chair conformation is the most stable and prevalent arrangement for the 1,3,2-dioxaphosphorinane ring, both in solid state and in solution. researchgate.netresearchgate.net This conformation effectively minimizes torsional strain by staggering the substituents on adjacent atoms. However, unlike the perfect chair symmetry of cyclohexane, the 1,3,2-dioxaphosphorinane chair is significantly distorted.

This distortion arises from the different covalent radii of phosphorus, oxygen, and carbon atoms. The C-O bond lengths are shorter than C-C bonds, while P-O bonds have their own characteristic length. These variations cause a flattening of the ring in the region of the phosphorus atom (O-P-O) and puckering in the carbon-containing portion (C-C-C). This puckering is often more pronounced than in cyclohexane, while the phosphorus-containing part of the molecule is partially flattened.

Half-Chair, Boat, and Twist-Boat Conformations

While the chair form is the ground-state conformation, other higher-energy conformations are accessible and can participate in dynamic equilibria or be stabilized in certain substituted or fused-ring systems. These include the boat and twist-boat (also referred to as skew-boat) conformations. researchgate.netresearchgate.net

The boat conformation is considerably less stable than the chair due to two main factors: eclipsing interactions along the sides of the "boat" and unfavorable steric repulsion between the "flagpole" substituents at the 1 and 4 positions. libretexts.org In the 1,3,2-dioxaphosphorinane system, this would involve interactions between substituents on the phosphorus and the C5 carbon.

To alleviate the flagpole and eclipsing strains of the pure boat form, the ring can twist to adopt a twist-boat (or skew) conformation. libretexts.orglibretexts.orgmasterorganicchemistry.com This flexible form is of lower energy than the boat but still significantly higher in energy than the chair. libretexts.org However, in certain derivatives, particularly those with bulky substituents or in rigid polycyclic systems, the twist-boat conformation can become the predominant form in solution. researchgate.net For some 2-substituted-1,3,2-dioxaphosphorinanes, NMR data have supported the assignment of a twist-boat conformation for isomers with equatorially oriented substituents. researchgate.net The half-chair conformation is typically considered a high-energy transition state during the interconversion between chair and boat forms.

Conformational Preference and Dynamic Equilibria

In solution, 1,3,2-dioxaphosphorinane derivatives often exist as a dynamic equilibrium of multiple conformers. The most common equilibrium is between two different chair forms, achieved through a ring-flipping process. However, chair-twist or chair-boat equilibria are also observed, particularly when steric or stereoelectronic effects destabilize the chair conformation. researchgate.net

The position of this equilibrium is highly sensitive to several factors:

Substituents: The size, nature, and position of substituents on both the phosphorus and carbon atoms of the ring can dramatically influence conformational preference.

Solvent: The polarity of the solvent can affect the dipole moment of the different conformers, thus shifting the equilibrium.

Temperature: Changes in temperature can alter the population of conformers in equilibrium.

For instance, studies on steroidal 1,3,2-dioxaphosphorinanes have shown that the system may exist as a chair–twist equilibrium, with the contributions of each conformer depending heavily on the configuration at the phosphorus atom. researchgate.net

Stereochemical Features and Substituent Orientations

The stereochemistry of 2-methoxy-1,3,2-dioxaphosphorinane is defined by the spatial arrangement of the methoxy (B1213986) group relative to the ring. This gives rise to distinct stereochemical features, including axial/equatorial isomerism and geometric isomerism in substituted rings.

Axial and Equatorial Preferences of the Methoxy Substituent

In a chair conformation, the methoxy group at the C2 (phosphorus) position can occupy either an axial or an equatorial position. The preference between these two orientations is governed by a balance of steric and stereoelectronic effects, most notably the anomeric effect.

The anomeric effect describes the thermodynamic preference of an electronegative substituent at the anomeric carbon (in this case, the phosphorus atom adjacent to two oxygens) to occupy the axial position, despite potential steric hindrance. scripps.edu This stabilization is explained by a hyperconjugative interaction, where a lone pair of electrons from the ring's oxygen atoms donates into the antibonding (σ) orbital of the exocyclic P-O (methoxy) bond. rsc.org This n → σ interaction is geometrically optimal when the P-O bond is axial.

FactorFavored OrientationRationale
Anomeric Effect AxialStabilizing hyperconjugation (nO → σ*P-O). scripps.edursc.org
Steric Hindrance EquatorialMinimizes 1,3-diaxial repulsions with substituents on the ring.
Solvent Polarity Equatorial (favored more in polar solvents)Polar solvents can stabilize the greater dipole moment of the equatorial conformer, reducing the anomeric effect. st-andrews.ac.uk

Geometric Isomerism and Diastereoselective Synthesis

When the carbon framework of the 1,3,2-dioxaphosphorinane ring is also substituted, geometric isomers (diastereomers), typically denoted as cis and trans, are possible. The terms cis and trans describe the relative orientation of the 2-methoxy group with respect to a substituent on the carbon part of the ring.

For example, in a 2-methoxy-4-methyl-1,3,2-dioxaphosphorinane system, the cis isomer would have the methoxy group and the methyl group on the same side of the ring, while the trans isomer would have them on opposite sides. Each of these geometric isomers will have its own conformational preferences (axial/equatorial methoxy group).

The synthesis of 2-methoxy-1,3,2-dioxaphosphorinanes, often proceeding from a substituted 1,3-diol, can lead to a mixture of these diastereomers. researchgate.net However, diastereoselective syntheses have been developed to favor the formation of one isomer over the other. The stereochemical outcome can depend on the reaction conditions and the nature of the starting materials. The characterization and assignment of configuration to these isomers are typically achieved using spectroscopic techniques, primarily NMR, where vicinal coupling constants (e.g., ³JH,H and ³JP,H) provide crucial information about the dihedral angles and thus the conformation and relative stereochemistry. preprints.org

Isomer TypeDescriptionKey Differentiator
Conformational Isomers (Conformers) Interconvertible structures (e.g., axial-methoxy vs. equatorial-methoxy).Differ by rotation about single bonds; cannot be separated.
Geometric Isomers (Diastereomers) Non-interconvertible stereoisomers (cis vs. trans).Differ in the spatial arrangement of substituents relative to the ring; can be separated. researchgate.net

Stereoelectronic Effects and Conformational Stability

The conformational landscape of 2-methoxy-1,3,2-dioxaphosphorinane is governed by a complex interplay of stereoelectronic effects. These effects, which involve the spatial arrangement of orbitals and the distribution of electron density, are critical in determining the most stable conformations of the molecule. Unlike simple steric considerations, stereoelectronic interactions can lead to counter-intuitive conformational preferences that have profound implications for the molecule's reactivity and properties.

The Anomeric Effect and Generalized Anomeric Effect

A pivotal stereoelectronic interaction in 2-methoxy-1,3,2-dioxaphosphorinane is the anomeric effect. Originally observed in carbohydrate chemistry, the anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.org This phenomenon is a specific instance of the broader "generalized anomeric effect" (GAE), which applies to any X-C-Y-C system where X and Y are heteroatoms with lone pairs. scripps.edu

In 2-methoxy-1,3,2-dioxaphosphorinane, the anomeric effect arises from the interaction between the lone pairs on the ring oxygen atoms and the antibonding orbital (σ) of the exocyclic P-O (methoxy) bond. When the methoxy group is in the axial position, a lone pair on a ring oxygen is anti-periplanar to the P-O bond. This optimal alignment allows for efficient donation of electron density from the oxygen's non-bonding orbital (n) into the P-O σ orbital (n → σ*). This hyperconjugative interaction stabilizes the axial conformer. semanticscholar.org

Table 1: Key Orbital Interactions in the Anomeric Effect of 2-methoxy-1,3,2-dioxaphosphorinane
ConformerKey Donor OrbitalKey Acceptor OrbitalInteraction TypeStabilization Energy Contribution
Axialn(Oring)σ(P-Omethoxy)HyperconjugationHigh
Equatorialn(Oring)σ(P-C)HyperconjugationLower

Gauche Effect and Hyperconjugative Interactions

The gauche effect is another critical stereoelectronic phenomenon that influences the conformation of 2-methoxy-1,3,2-dioxaphosphorinane. This effect describes the tendency for a molecule to adopt a gauche conformation (with a dihedral angle of approximately 60°) rather than the sterically preferred anti conformation (180°). wikipedia.org The underlying cause of the gauche effect is hyperconjugation. wikipedia.orgnih.gov

In the context of the P-O-C-C and O-P-O-C fragments of the molecule, hyperconjugation involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled antibonding orbital (σ*). rsc.org For this interaction to be effective, the orbitals must have the correct alignment, which is often achieved in a gauche arrangement. wikipedia.org For instance, in the gauche conformation around the C-O bond of the methoxy group, there is a stabilizing interaction between the C-H bonding orbitals of the methyl group and the C-O antibonding orbital.

The stability of the gauche conformer in systems like 1,2-difluoroethane (B1293797) is attributed to the donation of electron density from a C-H σ bonding orbital into a C-F σ* antibonding orbital. wikipedia.org A similar principle applies to 2-methoxy-1,3,2-dioxaphosphorinane, where interactions such as σ(C-H) → σ(P-O) and σ(C-C) → σ(P-O) contribute to the stability of specific rotamers. These hyperconjugative interactions are not only stabilizing but also lead to subtle changes in bond lengths and angles. rsc.org The interplay between stabilizing hyperconjugation and destabilizing steric (Pauli) repulsion ultimately determines the preferred dihedral angles within the molecule. nih.gov

Table 2: Summary of Hyperconjugative Interactions Contributing to Conformational Stability
InteractionDonor Orbital (Filled)Acceptor Orbital (Antibonding)Effect on Stability
Anomericn(Oring)σ(P-Omethoxy)Major stabilization of axial conformer
Gaucheσ(C-H)σ(P-O)Stabilization of gauche rotamers
Gaucheσ(C-C)σ*(P-O)Stabilization of gauche rotamers

Influence of Ring Strain and Substituent Effects on Conformation

The six-membered 1,3,2-dioxaphosphorinane ring is not a perfect chair like cyclohexane. The presence of two oxygen atoms and a phosphorus atom introduces different bond lengths and angles, leading to a distorted chair or twist-boat conformation. researchgate.net The inherent strain in the ring system significantly influences its conformational flexibility and the preference for certain substituent orientations. researchgate.netnih.gov

The replacement of methylene (B1212753) groups (CH₂) with heteroatoms (O and P) alters the ring's geometry. P-O and C-O bonds are shorter than C-C bonds, and the bond angles around phosphorus and oxygen differ from the tetrahedral angle of carbon. This inherent structural difference means that the energetic barriers between different conformations (e.g., chair-to-boat) are different from those in cyclohexanes. researchgate.net

Substituents on the phosphorus atom and the carbon atoms of the ring further modulate the conformational equilibrium. The methoxy group at the phosphorus center is a key substituent. Its size and electronic properties, combined with the stereoelectronic effects discussed previously, dictate its axial or equatorial preference. Furthermore, other substituents on the ring can introduce steric bulk or electronic perturbations that shift the conformational balance. For example, bulky substituents at the C4 or C6 positions can create significant 1,3-diaxial interactions that may favor an equatorial orientation of the 2-methoxy group, competing with the anomeric effect. The final observed conformation is a delicate balance between minimizing ring strain, avoiding steric clashes, and maximizing stabilizing stereoelectronic interactions. researchgate.net

Table 3: Comparison of Structural Parameters Influencing Ring Conformation
ParameterCyclohexane1,3,2-Dioxaphosphorinane RingInfluence on Conformation
Ring AtomsC, C, C, C, C, CC, O, P, O, C, CAlters bond lengths and angles, leading to distortion.
Typical Bond Angle~109.5°Variable (e.g., C-O-P, O-P-O)Increases ring strain and affects puckering.
1,3-Diaxial InteractionsH-HH-H, H-lone pair, substituent-HCan be more complex and may involve repulsive or attractive forces.

Reactivity and Mechanistic Investigations of 1,3,2 Dioxaphosphorinane, 2 Methoxy

The ring-opening polymerization (ROP) of 2-methoxy-1,3,2-dioxaphosphorinane, a six-membered cyclic phosphate (B84403) ester, serves as a principal route to poly(alkylene phosphate)s, which are analogues of important biological macromolecules like nucleic and teichoic acids researchgate.net. The polymerization behavior of this monomer is complex and can be directed through different mechanistic pathways, primarily anionic and cationic routes. The reactivity is governed by the interplay of thermodynamic and kinetic factors, the choice of initiating and catalytic systems, and the occurrence of side reactions such as chain transfer and transesterification.

Anionic Polymerization: Kinetics and Thermodynamics

However, the activation parameters for the propagation and depropagation steps differ significantly between the anionic and cationic mechanisms researchgate.net. These differences in activation energy and pre-exponential factors reflect the distinct nature of the active species and transition states involved in each process. In anionic ROP, the propagating species is typically an alcoholate anion, which attacks the phosphorus atom of the monomer in the propagation step.

Cationic Polymerization: Kinetics and Thermodynamics

The cationic polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphosphorinane has also been thoroughly investigated researchgate.netacs.org. This process is marked by significant depropagation, particularly in the temperature range of 60–155°C, highlighting the reversibility of the reaction researchgate.net. The active species in cationic ROP is a cyclic tetraalkoxyphosphonium ion, formed by the quantitative reaction of the monomer with suitable cationic initiators researchgate.net.

As mentioned, the thermodynamic parameters (ΔH° and ΔS°) for the propagation-depropagation equilibrium in the cationic process are close to those of the anionic polymerization researchgate.net. This indicates that the ring strain and other thermodynamic contributions to the Gibbs free energy of polymerization are comparable. However, the kinetic activation parameters for propagation and depropagation are distinct from the anionic route, underscoring the different reaction mechanism involving electrophilic attack on the monomer researchgate.net.

Comparative Thermodynamic and Kinetic Aspects of ROP
ParameterAnionic PolymerizationCationic Polymerization
Active SpeciesAlcoholate AnionCyclic Tetraalkoxyphosphonium Ion
ΔH° & ΔS° (Equilibrium)Similar to CationicSimilar to Anionic
Activation Parameters (kp, kd)Distinct from CationicDistinct from Anionic

Role of Initiators and Catalysts in Controlled ROP

The control over the ring-opening polymerization of cyclic phosphates is critically dependent on the choice of the initiating or catalytic system. Different systems can promote specific mechanisms and influence polymer properties such as molecular weight, molecular weight distribution (MWD), and microstructure.

For anionic ROP , initiators such as potassium tert-butoxide (t-BuOK) are effective researchgate.net. Coordination initiators, for instance, aluminium triisopropanolate, have been used for the polymerization of the five-membered ring analogue, 2-methoxy-2-oxo-1,3,2-dioxaphospholane, where propagation proceeds on covalent active species researchgate.net.

For cationic ROP , initiators capable of generating a stable carbocation or related electrophilic species are required. Salts such as triphenylmethyl (trityl) hexafluorophosphate (Ph₃C⁺PF₆⁻), trityl hexafluoroarsenate (Ph₃C⁺AsF₆⁻), trityl hexafluoroantimonate (Ph₃C⁺SbF₆⁻), and 1,3-dioxolan-2-ylium salts have been successfully employed. These initiators react quantitatively with the monomer to form the propagating cyclic phosphonium (B103445) species researchgate.net.

In recent years, organocatalysts have gained prominence for the ROP of cyclic esters, including phosphates. Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are known to effectively catalyze the polymerization of cyclic ethylene (B1197577) phosphates researchgate.netmdpi.com. These catalysts typically operate through a nucleophilic or base-activated monomer/initiator mechanism.

Chain Transfer to Polymer and Branching Phenomena

Side reactions involving chain transfer to the polymer backbone are significant in the ROP of cyclic phosphates and can lead to the formation of branched structures. This phenomenon has been observed in the polymerization of the closely related five-membered analogue, where at low monomer conversion, linear chains are formed, but extensive branching occurs later in the reaction researchgate.net. A similar process is observed in the ROP of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane, where side chain transfer leads to branched polymers, especially when the reaction time is extended after monomer consumption reaches equilibrium researchgate.net.

This reactivity is attributed to the pentavalent nature of the phosphorus atom in the polymer backbone researchgate.net. The phosphoryl group can be attacked by the active propagating center (e.g., an alcoholate anion), leading to the cleavage of the phosphate ester bond in the main chain and the creation of a new branch point. This process can broaden the molecular weight distribution and significantly alter the polymer's architecture and material properties.

Depropagation and Polymerization-Depolymerization Equilibria

The ROP of 2-methoxy-1,3,2-dioxaphosphorinane is characterized by a significant degree of reversibility, meaning the propagation step is in equilibrium with a depropagation (or back-biting) step researchgate.net. This equilibrium is a general feature of the polymerization of cyclic monomers and is described by the following equation:

Pₙ + M ⇌ Pₙ₊₁

where Pₙ is a growing polymer chain of length n, M is the monomer, and Pₙ₊₁ is the chain after the addition of one monomer unit.

This equilibrium means that at any given temperature, the polymerization will cease to proceed once the monomer concentration reaches a specific equilibrium value, [M]eq. The position of this equilibrium is dictated by the Gibbs free energy of polymerization (ΔGₚ). Polymerization is only favorable when ΔGₚ is negative. The relationship between thermodynamics and [M]eq leads to the concept of a ceiling temperature (T꜀), which is the temperature at which the rate of polymerization equals the rate of depolymerization for a given monomer concentration. Above T꜀, depolymerization is favored, and polymer chains will depropagate to generate monomer. The marked depropagation observed in the cationic polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphosphorinane above 60°C is a direct consequence of this equilibrium researchgate.net.

Transesterification Processes and Polymer Microstructure Control

Transesterification is another important intramolecular or intermolecular side reaction that can occur during the ROP of cyclic phosphates, profoundly affecting the final polymer microstructure. This process involves the exchange of alkoxy groups on the phosphorus atoms of the polymer backbone. For sterically unhindered cyclic phosphates, transesterification can occur even at sub-zero temperatures and often increases after the monomer has been completely consumed researchgate.net.

These exchange reactions can lead to a randomization of the polymer chains, broadening of the molecular weight distribution, and the formation of cyclic oligomers or polymers researchgate.net. The occurrence of transesterification complicates efforts to achieve a controlled, living polymerization where polymer chains grow uniformly without termination or transfer. However, by carefully controlling the polymerization conditions—such as temperature, reaction time, and the choice of catalyst—these side reactions can often be suppressed. For instance, in the ROP of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane, limiting the reaction time after equilibrium is reached can minimize branching from side chain transfer, allowing for the synthesis of polymers with a more defined linear structure researchgate.net. This demonstrates that control over the polymer microstructure is achievable through kinetic control of the polymerization process.

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the tetracoordinate phosphorus atom of 1,3,2-dioxaphosphorinane (B14751949) derivatives is a cornerstone of their reactivity profile. The stereochemical and mechanistic pathways of these reactions have been a subject of extensive investigation, revealing a complex interplay of factors that dictate the reaction outcome. Unlike acyclic phosphorus compounds, the cyclic nature of the 1,3,2-dioxaphosphorinane ring introduces conformational constraints that significantly influence the course of substitution.

Early systematic studies on various analogs of 1,3,2-Dioxaphosphorinane, 2-methoxy-, particularly those with different leaving groups at the phosphorus center, have demonstrated this dual stereochemical pathway. For instance, in related 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones, chlorides and bromides typically react with nucleophiles such as hydroxide, methoxide (B1231860), and dimethylamine with a complete inversion of configuration at the phosphorus atom. researchgate.netsemanticscholar.org In contrast, reactions involving a fluoride leaving group often proceed with a significant degree of retention of configuration. nih.gov

The flexibility of the six-membered dioxaphosphorinane ring plays a crucial role. Unlike the more rigid five-membered 1,3,2-dioxaphospholane ring, which imposes significant strain in potential intermediates, the six-membered ring can accommodate various geometries with less energetic penalty. nih.gov This allows for the formation of intermediates that can lead to either stereochemical outcome.

Table 1: Stereochemical Outcome of Nucleophilic Substitution in 1,3,2-Dioxaphosphorinane Analogs

Leaving Group Nucleophile Predominant Stereochemistry
Chloride HO⁻, CH₃O⁻, Me₂NH Inversion researchgate.netsemanticscholar.org
Bromide HO⁻, CH₃O⁻, Me₂NH Inversion researchgate.netsemanticscholar.org

The dichotomy in stereochemical outcomes is explained by the operation of two primary mechanisms: a concerted SN2-type mechanism and a stepwise addition-elimination (A-E) mechanism. nih.govsemanticscholar.org The distinction between these pathways often requires a combination of experimental kinetics and computational studies, such as Density Functional Theory (DFT) calculations. nih.gov

SN2-P Mechanism: This is a single-step, concerted process involving a single transition state where the nucleophile attacks the phosphorus center from the backside relative to the leaving group. This pathway invariably leads to an inversion of configuration, consistent with the Walden inversion observed in carbon chemistry. nih.gov DFT calculations on the alkaline hydrolysis of related cyclic thiophosphoryl chlorides show a potential energy surface with a single transition state, providing strong evidence for the SN2-P mechanism. researchgate.netsemanticscholar.org

Addition-Elimination (A-E) Mechanism: This is a two-step process that involves the formation of a transient, pentacoordinate phosphorus intermediate (TPI), typically with a trigonal bipyramidal (TBP) geometry. nih.gov The nucleophile adds to the phosphorus center to form this TBP intermediate, which can then undergo a process called pseudorotation before the leaving group is expelled. The lifetime and stability of this intermediate are key. If the intermediate is stable enough to undergo pseudorotation, retention of configuration can occur. If it decomposes directly without pseudorotation, inversion is typically observed. nih.gov DFT studies on fluoride-containing analogs have revealed a potential energy surface with two transition states, indicative of the formation of a pentacoordinate intermediate and thus supporting the A-E mechanism. semanticscholar.org

Computational methods have proven invaluable in distinguishing between these mechanisms, which can be challenging to differentiate based on kinetic data alone. nih.gov

Other Significant Reaction Pathways

The hydrolysis of 1,3,2-Dioxaphosphorinane, 2-methoxy-, a specific type of nucleophilic substitution with water acting as the nucleophile, is a fundamental reaction pathway. The mechanistic principles discussed above (SN2-P vs. A-E) are directly applicable here. The acid-catalyzed hydrolysis of related cyclic phosphate esters has been a key area of study for understanding enzymatic processes involving cyclic nucleotides like cAMP. nih.gov

The mechanism of hydrolysis can involve the formation of pentacoordinate intermediates, which is crucial for understanding phenomena such as oxygen exchange. In an A-E mechanism, the entry of a water molecule and the departure of the methoxy (B1213986) group can proceed through a TBP intermediate. If this intermediate undergoes pseudorotation, it can lead to the exchange of oxygen isotopes between the phosphoryl group and the aqueous solvent without net hydrolysis, a process that provides strong experimental evidence for the existence of these transient intermediates.

While much of the chemistry of 1,3,2-Dioxaphosphorinane, 2-methoxy- is dominated by nucleophilic attack at the phosphorus center, the compound can also participate in electrophilic reactions and undergo structural rearrangements. In these cases, the phosphorus atom or one of the oxygen atoms can act as a nucleophilic center.

A notable example of such reactivity is the phosphorine ring expansion. Studies on related 2-methoxy-1,3,2-dioxaphosphorinone derivatives have shown that they react with highly electrophilic carbonyl compounds, such as hexafluoroacetone. researchgate.net This reaction proceeds via the initial nucleophilic attack of the phosphorus atom on the carbonyl carbon, leading to an unstable intermediate that rearranges to expand the six-membered ring into a seven-membered 1,3,2-dioxaphosphepine ring system. researchgate.net The reaction of 2-methoxy-1,3,2-dioxaphosphorino[4,5-b]pyridin-4(4H)-one with hexafluoroacetone produces an unstable seven-membered ring product which subsequently rearranges. researchgate.net

Cyclic esters of phosphoric acid, including 1,3,2-Dioxaphosphorinane, 2-methoxy-, and its five-membered ring analog 2-methoxy-2-oxo-1,3,2-dioxaphospholane (methyl ethylene phosphate), are important monomers for ring-opening polymerization (ROP). nih.gov This process is a form of polyaddition that yields high molar mass poly(alkylene phosphate)s, which are of interest for their biodegradability and biocompatibility. rug.nl

The ROP of these cyclic monomers can be initiated by various catalytic systems. The strain of the cyclic phosphate ring is a driving force for the polymerization. While the six-membered 1,3,2-dioxaphosphorinane ring is less strained than its five-membered counterpart, it can still undergo polymerization. The resulting polymers are polyesters of phosphoric acid, with the repeating unit derived from the ring-opened monomer. This synthetic route provides an efficient pathway to polyphosphoesters without the need for subsequent oxidation steps that are sometimes required in other synthetic approaches. rug.nl

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 2-methoxy-1,3,2-dioxaphosphorinane and its derivatives. Multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P, provide comprehensive information about the molecule's structure, conformation, and chemical environment. jeolusa.com

The structural assignment of organophosphorus compounds is greatly facilitated by multinuclear NMR. jeolusa.com The natural abundance and high sensitivity of the ³¹P nucleus make ³¹P NMR a primary technique for analyzing phosphorus-containing molecules. jeolusa.comorganicchemistrydata.org The chemical shift in ³¹P NMR is highly sensitive to the coordination number, oxidation state, and stereochemical environment of the phosphorus atom.

¹H and ¹³C NMR spectra are often complicated by coupling to the phosphorus nucleus (J-coupling). jeolusa.com These P-H and P-C couplings, which can occur over one to four bonds, provide valuable structural information. For instance, the magnitude of the two-bond (²JPC) and three-bond (³JPOC) coupling constants in the 1,3,2-dioxaphosphorinane (B14751949) ring is dependent on the dihedral angle, which aids in conformational and stereochemical assignments. researchgate.net The chair conformation is a common motif for the 1,3,2-dioxaphosphorinane ring, and NMR data can help determine the axial or equatorial orientation of substituents on the phosphorus atom. researchgate.netacs.org

A representative dataset of expected NMR chemical shifts and coupling constants for a related derivative illustrates the utility of this technique.

NucleusChemical Shift (δ) Range (ppm)Key Coupling Constants (J) (Hz)Structural Information Provided
³¹PVaries widely based on oxidation state and substituentsJP,H, JP,C, JP,PElectronic environment of phosphorus, stereochemistry (axial vs. equatorial). researchgate.net
¹H~3.5-4.5 (ring CH₂), ~3.7 (OCH₃)²JH,H, ³JH,H, ³JP,H, ⁴JP,HProton environment, ring conformation, substituent orientation.
¹³C~60-70 (ring CH₂-O), ~20-30 (ring C-CH₂-C), ~50-55 (OCH₃)¹JC,H, ²JP,C, ³JP,CCarbon skeleton, stereochemistry through angle-dependent P-C coupling. jeolusa.com

NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time, allowing for detailed kinetic studies. uni-mainz.de The ring-opening polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphosphorinane can be followed by ¹H and ³¹P NMR. By integrating the signals corresponding to the monomer and the repeating units of the resulting polymer over time, researchers can determine the rate of polymerization and investigate the reaction mechanism. researchgate.net Kinetic studies indicate that the polymerization can proceed via covalent active species. researchgate.net

Furthermore, NMR is crucial for analyzing the microstructure of the resulting poly(trimethylene phosphate). High-resolution NMR can distinguish between different linkages and end-groups within the polymer chain. researchgate.net This analysis is vital for understanding structure-property relationships of the polymer, including the extent of branching that can occur via chain transfer to the polymer. researchgate.net

The 1,3,2-dioxaphosphorinane ring is not static and can undergo conformational changes, such as ring inversion between two chair forms. Variable temperature (VT) NMR is the primary technique used to study these dynamic processes. ox.ac.ukresearchgate.net At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. researchgate.net As the temperature increases, these signals broaden, coalesce, and eventually sharpen into a single time-averaged signal at higher temperatures. ox.ac.uk

By analyzing the NMR spectra at different temperatures, thermodynamic parameters for the conformational equilibrium, such as the enthalpy (ΔH°) and entropy (ΔS°) of the process, can be determined. researchgate.net This provides insight into the relative stability of different conformers and the energy barriers to their interconversion.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides detailed information about structure and dynamics in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's geometry.

Studies on various substituted 1,3,2-dioxaphosphorinane derivatives have consistently shown that the six-membered ring typically adopts a chair conformation. acs.orgdocumentsdelivered.comnih.gov For example, the crystal structure of 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide reveals a distorted chair conformation with the phenoxy group in an axial position. nih.gov Such analyses confirm the conformational preferences dictated by steric and electronic effects, providing a static picture that complements the dynamic information obtained from solution NMR studies. The data from crystallography serves as a benchmark for computational studies and for interpreting solution-state conformational equilibria. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy is a technique used to probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for structural confirmation. For 2-methoxy-1,3,2-dioxaphosphorinane and its oxide derivative, key vibrational bands include:

P=O stretching: A strong absorption band typically found in the region of 1250-1300 cm⁻¹ for the 2-oxo derivative.

P-O-C stretching: These vibrations appear in the fingerprint region, typically around 1000-1050 cm⁻¹ (asymmetric stretch) and 740-820 cm⁻¹ (symmetric stretch).

C-H stretching: Found in the 2850-3000 cm⁻¹ region. mdpi.com

CH₂ bending (scissoring): Typically observed around 1450-1470 cm⁻¹. scirp.org

IR spectroscopy can also provide information on intermolecular interactions. For instance, shifts in the P=O stretching frequency can indicate the presence of hydrogen bonding or other intermolecular forces in the solid state or in concentrated solutions. The precise assignment of these vibrational modes is often supported by computational methods like Density Functional Theory (DFT). researchgate.netnih.gov

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
C-H Stretch (alkane)2850 - 3000Medium-Strong
P=O Stretch (in 2-oxo derivatives)1250 - 1300Strong
P-O-C Stretch (asymmetric)1000 - 1050Strong
P-O-C Stretch (symmetric)740 - 820Medium

Mass Spectrometry (MS) Techniques, including MALDI-TOF-MS for Polymer Characterization

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For a relatively small molecule like 2-methoxy-1,3,2-dioxaphosphorinane, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to confirm its molecular mass.

A particularly powerful application of MS in this context is the characterization of polymers derived from the monomer. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is exceptionally well-suited for polymer analysis. sigmaaldrich.comfrontiersin.org This soft ionization technique allows for the direct measurement of the absolute molecular weights of polymer chains, resolving individual oligomers in the mass spectrum. youtube.com

From a MALDI-TOF spectrum of poly(trimethylene phosphate), several key parameters can be determined:

Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeating unit.

End-Group Analysis: The absolute mass of the oligomer peaks allows for the identification of the chemical nature of the polymer end groups. sigmaaldrich.com

Molecular Weight Distribution: The distribution of peak intensities can be used to calculate the number-average molecular weight (Mₙ) and weight-average molecular weight (Mₙ), and thus the dispersity (Đ = Mₙ/Mₙ) of the polymer sample. sigmaaldrich.comyoutube.com

This level of detail is critical for quality control in polymer synthesis and for understanding how reaction conditions influence the final polymer product. youtube.com

Computational Chemistry and Theoretical Modeling of 1,3,2 Dioxaphosphorinane, 2 Methoxy

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules in a solution environment at an atomic level of detail. For 1,3,2-Dioxaphosphorinane (B14751949), 2-methoxy-, MD simulations can provide critical insights into its conformational dynamics, solvation structure, and intermolecular interactions, which are not readily accessible through experimental means alone.

In a typical MD simulation of this compound, the system would be constructed by placing a single molecule of 1,3,2-Dioxaphosphorinane, 2-methoxy- in a periodic box filled with a chosen solvent, such as water, to mimic an aqueous solution. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion iteratively, the trajectory of each atom over time is calculated, revealing the dynamic nature of the molecule and its environment.

One of the primary interests in the MD simulation of 1,3,2-Dioxaphosphorinane, 2-methoxy- is to understand its conformational preferences in solution. The six-membered dioxaphosphorinane ring is not planar and can adopt several conformations, with the chair and twist-boat forms being the most common. The orientation of the exocyclic 2-methoxy group, either axial or equatorial, is also a key conformational feature. Theoretical studies on related 2-substituted-2-oxo-1,3,2-dioxaphosphorinanes using methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have often shown a preference for the chair conformation with the substituent in a specific orientation. MD simulations can build upon these static calculations by exploring the dynamic equilibrium between different conformers and the energy barriers for their interconversion in a solution.

The solvent plays a crucial role in determining the conformational landscape. For instance, in an aqueous solution, water molecules can form hydrogen bonds with the oxygen atoms of the dioxaphosphorinane ring and the methoxy (B1213986) group. These interactions can stabilize certain conformations over others. The analysis of radial distribution functions (RDFs) from the simulation can quantify the structuring of solvent molecules around the solute. The RDF for the oxygen atoms of the phosphate (B84403) group and water hydrogen atoms would likely show a sharp peak at a short distance, indicative of strong hydrogen bonding. Conversely, the hydrocarbon portions of the ring would exhibit hydrophobic interactions, leading to a different structuring of the surrounding water molecules.

Detailed research findings from hypothetical MD simulations could be summarized in data tables to provide a quantitative understanding of the solution behavior of 1,3,2-Dioxaphosphorinane, 2-methoxy-.

Table 1: Conformational Population of 1,3,2-Dioxaphosphorinane, 2-methoxy- in Aqueous Solution

ConformationMethoxy Group OrientationPopulation (%)Average P=O Bond Length (Å)
ChairAxial751.45
ChairEquatorial201.46
Twist-Boat-51.47

This interactive table showcases the predicted dominant conformation and the influence of the methoxy group's orientation on the population distribution in an aqueous environment.

Table 2: Key Intermolecular Interaction Energies in Aqueous Solution

Interaction TypeSolute GroupSolvent AtomAverage Interaction Energy (kcal/mol)
Hydrogen BondingP=O oxygenWater Hydrogen-5.2
Hydrogen BondingRing OxygenWater Hydrogen-3.8
Hydrogen BondingMethoxy OxygenWater Hydrogen-3.5
Van der WaalsCH2 groupsWater Oxygen-1.5

This interactive table quantifies the strength of various non-covalent interactions between 1,3,2-Dioxaphosphorinane, 2-methoxy- and surrounding water molecules, highlighting the significant role of hydrogen bonding.

Applications in Advanced Polymer Synthesis and Materials Science

Design and Synthesis of Polyphosphoesters (PPEs)

Polyphosphoesters (PPEs) represent a significant class of polymers known for their biocompatibility and degradability, making them highly suitable for biomedical applications. nih.gov The synthesis of PPEs is often achieved through the ring-opening polymerization (ROP) of cyclic phosphoester monomers, a method that allows for precise control over the polymer's molecular weight and structure. acs.orgnih.gov

The synthesis of linear polyphosphoesters from cyclic monomers like 1,3,2-Dioxaphosphorinane (B14751949), 2-methoxy- is a cornerstone of advanced polymer design. The primary method employed is ring-opening polymerization (ROP), which can be initiated through various catalytic systems. acs.org Anionic ring-opening polymerization (AROP) is a common approach, utilizing nucleophilic initiators to open the strained ring system of the monomer. acs.org

Organocatalysis has emerged as a powerful tool for the ROP of cyclic phosphoesters. Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are effective in promoting controlled polymerization. acs.orgmaastrichtuniversity.nl Additionally, coordination-insertion polymerization using catalysts like aluminum triisopropanolate has been studied, revealing that at low conversion rates, exclusively linear polymer chains are formed. acs.orgresearchgate.net However, at higher conversions, side reactions like chain transfer can lead to the formation of branched structures. researchgate.net The choice of catalyst and reaction conditions is crucial for controlling the polymer architecture and achieving desired properties. researchgate.net

Table 1: Catalytic Systems for Ring-Opening Polymerization (ROP) of Cyclic Phosphoesters This table summarizes various initiators and catalysts used in the ROP of cyclic phosphoester monomers, including analogs of 1,3,2-Dioxaphosphorinane, 2-methoxy-.

Catalyst/Initiator System Polymerization Type Key Features References
Aluminum Triisopropanolate Coordination-Insertion Produces linear chains at low conversion; branching at high conversion. acs.orgresearchgate.net
DBU / TBD Organocatalyzed Anionic Offers good control over polymerization for various functional monomers. acs.orgmaastrichtuniversity.nlresearchgate.net
Triisobutyl Aluminum Anionic Used for copolymerization to create thermoresponsive polymers. researchgate.net
Tertiary Amines Anionic Can produce high molecular weight polymers. acs.org

Copolymerization is a versatile strategy used to fine-tune the properties of polyphosphoesters. By incorporating 1,3,2-Dioxaphosphorinane, 2-methoxy- or its derivatives with other comonomers, a wide array of functional materials can be developed with tailored characteristics. This approach allows for the modulation of properties such as thermal response, hydrophilicity, and degradability. researchgate.net

A key application of this strategy is the development of thermoresponsive polymers. For instance, the copolymerization of two different cyclic phosphoester monomers can be used to control the lower critical solution temperature (LCST) of the resulting polymer, a property essential for smart drug delivery systems. researchgate.net Furthermore, copolymerizing a monomer containing a protected functional group, such as a hydroxyl group, with a simpler cyclic phosphoester like ethyl ethylene (B1197577) phosphate (B84403) (EEP), allows for precise control over the density of functional groups along the polymer backbone. utwente.nlresearchgate.net Subsequent deprotection yields a multifunctional polymer with tunable properties. utwente.nlresearchgate.net This method provides a pathway to materials with customized chemical and physical characteristics for specific applications. utwente.nl

Table 2: Examples of Copolymerization for Property Modulation This table highlights how copolymerization of cyclic phosphoesters can be used to achieve specific polymer properties.

Comonomers Resulting Copolymer Property Potential Application References
2-isopropoxy-2-oxo-1,3,2-dioxaphospholane (IPP) and 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EP) Controlled Lower Critical Solution Temperature (LCST) Thermoresponsive materials, smart hydrogels researchgate.net
2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP) and Ethyl Ethylene Phosphate (EEP) Variable number of pendant hydroxyl groups after deprotection Multifunctional platforms for bioconjugation, drug delivery utwente.nlresearchgate.net

Scaffold for Novel Functional Polymeric Materials

The 1,3,2-dioxaphosphorinane ring system is an excellent scaffold for designing novel functional polymeric materials. rsc.orgfraunhofer.de By chemically modifying the substituents on the phosphorus atom or the carbon backbone of the ring, a diverse library of monomers can be synthesized. These tailored monomers can then be polymerized to create materials with specific, pre-designed functionalities for advanced applications, particularly in the biomedical field. utwente.nlnih.gov

Polymers derived from these functionalized monomers can possess a range of desirable attributes. For example, the inherent biodegradability of the phosphoester backbone makes these materials ideal for transient medical implants and drug delivery vehicles. fraunhofer.de Furthermore, functionalities can be introduced as side chains, allowing for the attachment of therapeutic agents, targeting ligands, or imaging probes. acs.org The phosphate groups themselves can enhance surface adhesion, a useful property for tissue engineering scaffolds and bio-adhesives. utwente.nl The versatility of this scaffold enables the creation of multifunctional polymers that can respond to biological stimuli, target specific cells or tissues, and release drugs in a controlled manner. nih.gov

Role in Flame Retardancy through Organophosphorus Polymer Additives

Organophosphorus compounds, including derivatives of 1,3,2-dioxaphosphorinane, are highly effective flame retardants and are considered environmentally friendlier alternatives to halogenated compounds. frontiersin.orgnih.gov These additives can be incorporated into a polymer matrix to suppress combustion and enhance fire safety. oaijse.com Their mechanism of action is versatile, often involving activity in both the condensed (solid) phase and the gas phase. nih.gov

In the condensed phase, upon heating, the phosphorus compounds can decompose to form phosphoric acid, which acts as a catalyst for dehydration and promotes the formation of a protective layer of char on the polymer's surface. nih.gov This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen and preventing the release of flammable volatile compounds. nih.gov In the gas phase, phosphorus-containing radicals, such as PO•, are generated during decomposition. frontiersin.orgoaijse.com These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thereby extinguishing it. oaijse.com

Research has shown that specific 1,3,2-dioxaphosphorinane derivatives are particularly effective. For instance, polymers containing 5,5-dimethyl- maastrichtuniversity.nlresearchgate.netnih.govdioxaphosphinane-2-oxide (DDPO) have demonstrated excellent flame retardant properties, acting primarily in the condensed phase to protect the material. mdpi.com The strategic design of these organophosphorus additives allows for the creation of safer polymeric materials for a wide range of applications, from electronics to construction. nih.govirocoatingadditive.com

Ligand Design and Catalytic Applications (Implied through synthesis of related compounds for catalysis)

While 1,3,2-Dioxaphosphorinane, 2-methoxy- itself is primarily a monomer for polymerization, its core structure serves as a valuable platform for the synthesis of more complex molecules used in catalysis. Organophosphorus compounds are ubiquitous as ligands in organometallic chemistry, where they are used to control the reactivity and selectivity of metal catalysts. beilstein-journals.org

The 1,3,2-dioxaphosphorinane framework can be modified to create P-chirogenic ligands, which are crucial for asymmetric catalysis—a field focused on synthesizing chiral molecules with high enantiomeric purity. beilstein-journals.orgresearchgate.net For example, a derivative named (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide has been successfully employed as a preligand in palladium-catalyzed asymmetric allylic alkylation reactions. rsc.org In this application, the chiral phosphorus center of the ligand directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. rsc.org The synthesis of such specialized ligands from accessible starting materials like dioxaphosphorinane derivatives highlights the indirect but significant role of this compound class in the advancement of modern synthetic and catalytic methodologies. beilstein-journals.org

Derivatives, Analogues, and Structure Reactivity Relationships

Studies of Substituted 1,3,2-Dioxaphosphorinane (B14751949) Analogues

The introduction of substituents onto the carbon backbone of the 1,3,2-dioxaphosphorinane ring significantly influences its properties and reactivity. Analogues such as those bearing 5,5-dimethyl and 5-tert-butyl groups have been instrumental in conformational and mechanistic studies.

The 5,5-dimethyl substitution, which yields a "neopentylene" glycol-derived ring, is common in the literature. For instance, 5,5-dimethyl-1,3,2-dioxaphosphorinan-2-oxide is a stable, colorless reagent used in organic synthesis as a selective reducing agent and in modified Pudovik addition reactions. lookchem.comontosight.ai Its chlorinated precursor, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (B1583792) 2-oxide, serves as a key intermediate in the synthesis of various organophosphorus compounds. researchgate.net

Bulky substituents like the tert-butyl group at the C5 position have been employed to probe the conformational limits of the ring system. researchgate.netresearchgate.net Studies on diastereomeric 5-tert-butyl-4-methyl-2-phenoxy-2-oxo-1,3,2-dioxaphosphorinanes were conducted to determine their predominant conformations and relative configurations. researchgate.net It was found that even with a sterically demanding axial 5-tert-butyl group, the ring strongly maintains a chair conformation, highlighting its inherent stability over twist or boat forms. researchgate.net The general principle in substituted cyclohexanes, a close hydrocarbon analogue, is that bulky groups like tert-butyl create significant destabilizing 1,3-diaxial interactions when in the axial position, thus strongly favoring an equatorial placement. sapub.orglibretexts.org This preference locks the conformation of the ring.

Substituted AnalogueKey Research FocusSignificant FindingsReference
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-oxideReactivity and Synthetic ApplicationsUsed as a selective reducing agent and in copper-catalyzed coupling reactions. lookchem.com
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane-2-oxideSynthetic IntermediateServes as a precursor for various N- and O-substituted dioxaphosphorinanes. researchgate.net
5-tert-Butyl-4-methyl-2-phenoxy-2-oxo-1,3,2-dioxaphosphorinanesConformational AnalysisThe bulky t-butyl group helps in studying the stable conformations and stereoelectronic effects. The chair form remains predominant. researchgate.net
(2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxideAsymmetric CatalysisUsed as a preligand in palladium-catalyzed asymmetric allylic alkylation. rsc.org

Comparative Analysis with Five-Membered Cyclic Phosphates (1,3,2-Dioxaphospholanes)

A comparison between the six-membered 1,3,2-dioxaphosphorinanes and their five-membered 1,3,2-dioxaphospholane counterparts reveals crucial differences in ring strain, flexibility, and the stereochemical pathways of their reactions. These differences are primarily attributed to the geometric constraints of the five-membered ring.

In nucleophilic substitution reactions at the phosphorus center, which often proceed through a trigonal bipyramidal intermediate (TBPI), the ring structure plays a decisive role. nih.gov The five-membered 1,3,2-dioxaphospholane ring is highly strained, forcing it to span an apical-equatorial position in the TBPI. A diequatorial arrangement would induce excessive strain. This constraint significantly influences the possible stereochemical outcomes of the reaction. In contrast, the more flexible six-membered 1,3,2-dioxaphosphorinane ring can adopt a diequatorial chair-like conformation in the intermediate, allowing for different mechanistic pathways. nih.gov Consequently, displacement reactions in dioxaphosphorinanes can proceed with either inversion or retention of configuration at the phosphorus atom, depending on factors like the leaving group and the nucleophile. nih.gov

Feature1,3,2-Dioxaphosphorinanes (6-membered)1,3,2-Dioxaphospholanes (5-membered)Reference
Ring ConformationFlexible, predominantly stable chair conformation.Less flexible, envelope or twist conformations. nih.gov
Position in TBPICan occupy a diequatorial position.Constrained to an apical-equatorial position due to ring strain. nih.gov
Stereochemical Outcome of SubstitutionCan proceed with either inversion or retention of configuration.Stereochemical pathway is more constrained by the ring structure. nih.gov
Synthetic PrecursorsTypically derived from 1,3-diols (e.g., 1,3-propanediol).Derived from 1,2-diols (e.g., ethylene (B1197577) glycol). researchgate.netomicsonline.orgomicsonline.org
TBPI: Trigonal Bipyramidal Intermediate

Heteroatom Variations in the Cyclic Structure

Replacing the oxygen atoms in the 1,3,2-dioxaphosphorinane ring with other heteroatoms, such as sulfur (to form dithia analogues) or nitrogen (to form diaza analogues), creates new classes of compounds with distinct chemical and electronic properties.

Dithia Analogues: The synthesis of 1,3-dithianes, the carbon-centered analogues, is well-established, typically involving the reaction of a carbonyl compound with 1,3-propanedithiol. organic-chemistry.org These methods provide a basis for the potential synthesis of 1,3,2-dithiaphosphorinanes, where a phosphorus moiety would react with 1,3-propanedithiol. These sulfur-containing rings would exhibit different bond lengths (C-S vs. C-O, P-S vs. P-O) and bond angles, leading to altered ring conformations and reactivity.

Diaza Analogues: The synthesis and properties of 1,3,2-diazaphosphinine derivatives have been studied more extensively. clockss.org These compounds are typically synthesized by the cyclization of 1,3-diamines with phosphorus reagents like phosphorus halides. clockss.org Compounds bearing the 1,3,2-diazaphosphinine moiety have been investigated for various biological activities. clockss.org The replacement of oxygen with nitrogen introduces basic centers into the ring and alters the electronic environment around the phosphorus atom.

While direct studies on 2-methoxy-1,3,2-diselenaphosphorinane are scarce, the broader field of organoselenium chemistry has seen the synthesis of various selenium heterocycles, including diselenides and 1,3-thiaselenolanes, indicating the feasibility of incorporating selenium into such cyclic structures. nih.govmdpi.com

Analogue TypeHeteroatomsTypical Synthetic PrecursorsKey Structural/Electronic Differences from Dioxa- AnalogueReference
1,3,2-DithiaphosphorinaneSulfur1,3-Propanedithiol, Phosphorus reagentLonger P-S and C-S bonds; different bond angles; softer, more polarizable sulfur atoms. organic-chemistry.org
1,3,2-DiazaphosphinineNitrogen1,3-Diaminopropane, Phosphorus reagentPresence of basic nitrogen centers; altered P-N bond polarity and length; potential for hydrogen bonding. clockss.org
1,3,2-DiselenaphosphorinaneSelenium1,3-Propanediselenol, Phosphorus reagentEven longer P-Se and C-Se bonds; highly polarizable selenium atoms. nih.gov

Impact of Substituent Effects on Reactivity, Conformation, and Spectroscopic Signatures

Substituents on both the phosphorus atom and the carbon backbone exert a profound influence on the reactivity, preferred conformation, and spectroscopic properties of 1,3,2-dioxaphosphorinanes.

Reactivity: The nature of the substituent on the phosphorus atom, particularly the leaving group in substitution reactions, is a key determinant of the reaction mechanism and stereochemical outcome. nih.gov For example, in nucleophilic substitution, the choice of halide (F, Cl, Br) at the phosphorus center can shift the mechanism between a direct SN2-type displacement (favoring inversion) and an addition-elimination pathway (which can lead to retention). nih.gov

Conformation: The 1,3,2-dioxaphosphorinane ring has a strong preference for a chair conformation. researchgate.netresearchgate.net The orientation of substituents on the phosphorus atom (axial vs. equatorial) is governed by a balance of steric and stereoelectronic effects, including anomeric effects. The conformation of the ring is also influenced by substituents on the carbon atoms. As noted previously, bulky groups at C5 will strongly favor an equatorial position to minimize 1,3-diaxial strain. researchgate.netlibretexts.org

Spectroscopic Signatures: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these compounds. The ³¹P NMR chemical shift is particularly sensitive to the electronic and steric environment of the phosphorus atom. Theoretical and experimental studies on compounds like 5,5-dimethyl-2-mercapto-1,3,2-dioxaphosphorinane 2-oxide have provided detailed interpretations of their ³¹P NMR shifts, highlighting the significant effects of molecular geometry, solvent, and relativistic effects (especially for thio- and seleno-analogues). rsc.org The chemical shifts of ¹H and ¹³C nuclei in the ring are also diagnostic of the ring's conformation and the orientation of its substituents. researchgate.net Correlations between ³¹P NMR chemical shifts and Hammett substituent constants have been established for related organophosphorus compounds, demonstrating a predictable electronic effect of aromatic substituents on the phosphorus nucleus. ncsu.eduresearchgate.net

PropertyImpact of SubstituentsExample/ObservationReference
ReactivityThe nature of the entering and leaving groups at the P-center dictates the stereochemical outcome (inversion vs. retention).Halide leaving groups (F vs. Cl/Br) can favor different mechanistic pathways (addition-elimination vs. SN2). nih.gov
ConformationBulky substituents on the carbon ring (e.g., at C5) lock the chair conformation by strongly preferring an equatorial position.A 5-tert-butyl group maintains the chair conformation due to high 1,3-diaxial strain in the alternative conformer. researchgate.net
Spectroscopic Signatures (³¹P NMR)The ³¹P chemical shift is highly sensitive to the electronic nature of substituents and the molecule's geometry.Replacing a P=O with a P=S group significantly alters the ³¹P chemical shift due to changes in electronic structure and relativistic effects. rsc.org
Spectroscopic Signatures (¹H/¹³C NMR)Chemical shifts and coupling constants provide detailed information on the chair conformation and the axial/equatorial position of substituents.The conformation of diastereomeric products can be determined by detailed analysis of ¹H and ¹³C NMR spectra. researchgate.net

Q & A

Q. What are the key physicochemical properties of 2-methoxy-1,3,2-dioxaphosphorinane, and how are they experimentally determined?

The compound (CAS 3741-36-4, C₃H₇O₃P) exhibits critical thermodynamic properties, including proton affinity (895.1 kJ/mol) and gas basicity (862.7 kJ/mol), measured via gas-phase ion energetics studies . Vertical ionization energies (e.g., 9.66 eV) are determined using photoelectron spectroscopy (PES) . Methodologies include:

  • Mass spectrometry for molecular weight validation (122.0596 g/mol).
  • Calorimetry or equilibrium methods for proton affinity and gas basicity.
  • DFT calculations to cross-validate experimental data.
PropertyValueMethodReference
Proton affinity895.1 kJ/molGas-phase equilibriumHunter & Lias
Gas basicity862.7 kJ/molIon cyclotron resonanceHodges et al.
Ionization energy9.66 eVPhotoelectron spectroscopyWorley et al.

Q. What synthetic routes are recommended for preparing 2-methoxy-1,3,2-dioxaphosphorinane derivatives?

Synthesis typically involves cyclocondensation of phosphorus precursors (e.g., PCl₃ or phosphites) with diols under anhydrous conditions. Key steps include:

  • Ring-closing reactions with 1,3-diols and methoxyphosphorus reagents .
  • Stereochemical control via chiral auxiliaries (e.g., (R)- or (S)-phencyphos) to access enantiopure derivatives .
  • Purification via column chromatography or recrystallization, monitored by 31^{31}P NMR for phosphorus stereochemistry .

Advanced Research Questions

Q. How do conformational dynamics influence the reactivity of 1,3,2-dioxaphosphorinanes?

The six-membered ring adopts chair or twist-boat conformations , influenced by substituents (e.g., 2-methoxy groups). Conformational analysis via:

  • NMR spectroscopy : 1^{1}H and 31^{31}P coupling constants reveal axial/equatorial preferences .
  • DFT calculations : Energy barriers between conformers (e.g., 2-methoxy derivatives) are modeled at the B3LYP/6-311++G(d,p) level .
  • X-ray crystallography : Resolves steric effects of bulky substituents (e.g., 5,5-dimethyl groups) on ring puckering .

Example : The 2-methoxy group stabilizes chair conformers via anomeric effects, altering nucleophilic reactivity at phosphorus .

Q. What role do 1,3,2-dioxaphosphorinanes play in medicinal chemistry research?

These compounds are precursors for:

  • Enzyme inhibitors : Phosphorus stereochemistry modulates binding to proteases or kinases .
  • Calcium antagonists : Derivatives like NIP-101 incorporate 1,3,2-dioxaphosphorinane moieties for cardiovascular activity .
  • Chiral probes : Enantiopure derivatives (e.g., 2-oxo-5,5-dimethyl analogs) quantify amino acid enantiomeric excess via 31^{31}P NMR .

Methodological note : Biological activity is validated via enzyme inhibition assays (IC₅₀) and molecular docking studies .

Q. What computational approaches are optimal for studying electronic properties of 2-methoxy-1,3,2-dioxaphosphorinanes?

  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* anomeric effects) .
  • Time-Dependent DFT (TD-DFT) : Predicts UV-Vis spectra for photoelectron data validation .
  • Solvent models : PCM or COSMO simulate solvent effects on 31^{31}P NMR shifts .

Q. What safety and environmental considerations are critical when handling 1,3,2-dioxaphosphorinanes?

  • Toxicity screening : Derivatives like 2,2'-disulfide analogs are flagged as potential flame retardants, requiring ecotoxicity assays (e.g., Daphnia magna LC₅₀) .
  • Lab handling : Use glove boxes for air-sensitive derivatives (e.g., 2-chloro analogs) and monitor hydrolysis products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.